Structural Analog Comparison: Impact of N-Methyl versus Primary Amine on Sigma-2/TMEM97 Affinity
The presence of the N-methyl substitution on the alpha-carbon of the butanamide chain in the target compound is hypothesized to significantly enhance lipophilicity and receptor fit compared to the un-substituted 2-amino analog (CAS: 1310095-74-9). While cross-study data shows the un-substituted analog binds sigma-2 receptor/TMEM97 with a Ki of 90 nM, activity data for the specific target compound's Ki at Sigma-2 receptor/TMEM97 is retrieved from BindingDB as 23 nM, indicating a ~4-fold improvement in binding affinity associated with the N-methyl group [1].
Ki 23 nM
N-methyl substituted
Ki 90 nM
Primary amine
Supports sigma-2/TMEM97 probe development context
~3.9-fold difference; cross-study binding assay review
| Evidence Dimension | Sigma-2 receptor/TMEM97 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 23 nM (BindingDB BDBM50604968) |
| Comparator Or Baseline | 2-Amino-4-(2,5-dioxopyrrolidin-1-yl)butanamide: Ki = 90 nM (BindingDB BDBM50604967) |
| Quantified Difference | ~3.9-fold higher affinity (lower Ki) for the target compound |
| Conditions | Competitive binding assay using [3H]DTG on rat PC12 cell membranes expressing sigma-2 receptor/TMEM97. |
Why This Matters
This 4-fold increase in affinity is critical for scientific procurement as it directly impacts the efficacy of chemical probes intended to modulate the sigma-2 receptor, a validated target in cancer cell proliferation and neuropathic pain.
- [1] BindingDB Comparative Analysis: BDBM50604968 (Target Compound, Ki: 23 nM) vs BDBM50604967 (2-Amino analog, Ki: 90 nM). University of Texas at Austin & ChEMBL. View Source
